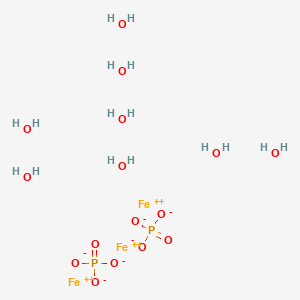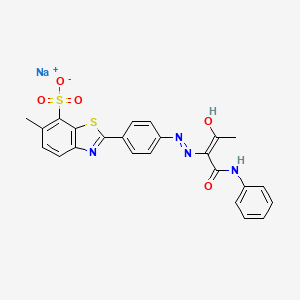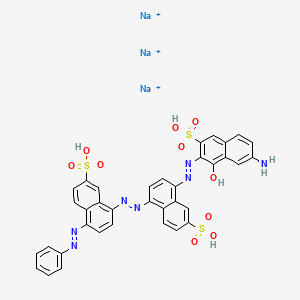
STYRYLETHYLTRIMETHOXYSILANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of poly(styrene-co-styrylethyltrimethoxysilane) (P(ST-STMS))-silica hybrid materials is achieved through acid-catalyzed sol-gel reactions with tetraethyl orthosilicate, presenting a novel method for creating ion exchange materials (Wei et al., 1997). Additionally, the synthesis and characterization of hexadecyltrimethoxysilane through α-hexadecene and trimethoxysilane via hydrosilylation using Pt-catalysis demonstrates the versatility of trimethoxysilane-based compounds in material science (Jian-yue, 2010).
Molecular Structure Analysis While specific studies on the molecular structure analysis of styrylethyltrimethoxysilane itself were not directly found, research on similar compounds like 3-glycidyloxypropyltrimethoxysilane provides insight into the complex reactions these molecules can undergo, including hydrolysis and condensation, which are critical for understanding their behavior in various chemical environments (Hsu & Huang, 1996).
Chemical Reactions and Properties The reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution, studied via multinuclear magnetic resonance and light scattering techniques, reveal the fast hydrolysis and condensation favoring the formation of open hybrid silica cages, demonstrating the reactivity and potential applications of trimethoxysilane derivatives in creating novel materials (Innocenzi et al., 2009).
Physical Properties Analysis The study of core−shell nanoparticles synthesized by emulsion polymerization of styrene and subsequent addition of γ-methacryloyloxypropyltrimethoxysilane illustrates the complex interplay of copolymerization and hydrolysis−condensation reactions that influence the physical properties of these materials, highlighting the intricate physical characteristics of trimethoxysilane-based polymers (Ni et al., 2005).
Chemical Properties Analysis The synthesis of sulfonated polystyrene-silica hybrid materials through the sulfonation of P(ST-STMS)-silica highlights the chemical versatility and potential for creating materials with specific properties, such as cation exchange capacities, which are essential for various industrial applications (Wei et al., 1997).
Wissenschaftliche Forschungsanwendungen
Förderung der Haftung zwischen Harz und siliziumoxidbeschichtetem Titan
“STYRYLETHYLTRIMETHOXYSILANE” wurde als Haftvermittler im Bereich der Zahnheilkunde eingesetzt {svg_1}. Es wird verwendet, um die Haftung zwischen Harz und siliziumoxidbeschichtetem Titan zu verbessern. Die Silanmonomere werden als 1%ige (v/v) Primer hergestellt und auch mit einem vernetzenden Silan, 1,2- (Triethoxy- bis- Silyl)ethan, bei 0,5% (v/v) in einer 95:5-Lösung von Ethanol in deionisiertem Wasser vermischt {svg_2}.
Anwendungen in der klinischen Zahnheilkunde
Siliziumoxid- und Silankupplungsmittel haben mehrere Anwendungen in der klinischen Zahnheilkunde {svg_3}. Metallische Restaurationen, wie z. B. Unterkonstruktionen, Kronen und Brücken, werden vor dem Verblenden oder Zementieren mit Siliziumoxid beschichtet und silanisiert {svg_4}. “this compound” ist eines der Silankupplungsmittel, die in diesem Verfahren verwendet werden {svg_5}.
Einsatz in Siliziumoxid-basierten Nanopartikeln
Funktionalisierte Siliziumoxid-Nanopartikel (SiO2 NPs) haben aufgrund ihrer vielversprechenden, einzigartigen, vielseitigen und privilegierten physikalisch-chemischen Eigenschaften große Aufmerksamkeit erregt {svg_6}. “this compound” könnte möglicherweise bei der Herstellung dieser Nanopartikel verwendet werden {svg_7}.
Fortgeschrittene Katalyse
Siliziumoxid-basierte Nanopartikel, die möglicherweise mit “this compound” funktionalisiert sind, können in der fortschrittlichen Katalyse eingesetzt werden {svg_8}. Die Oberflächenmodifizierung dieser Nanopartikel kann ihre katalytischen Eigenschaften deutlich beeinflussen {svg_9}.
Arzneimittelfreisetzung
Siliziumoxid-basierte Nanopartikel können auch in Arzneimittelfreisetzungssystemen eingesetzt werden {svg_10}. Die Oberflächenmodifizierung dieser Nanopartikel, möglicherweise mit “this compound”, kann ihre Arzneimittelfreisetzungsfähigkeit beeinflussen {svg_11}.
Biomedizinische Anwendungen
Siliziumoxid-basierte Nanopartikel haben verschiedene biomedizinische Anwendungen {svg_12}. Diese Nanopartikel, die möglicherweise mit “this compound” funktionalisiert sind, können in der Bildgebung, Diagnostik und Therapie eingesetzt werden {svg_13}.
Safety and Hazards
Zukünftige Richtungen
The inverse vulcanization of Styrylethyltrimethoxysilane has been explored for the production of high sulfur content polysilanes . These materials have potential applications in areas such as heavy metal capture, electrochemistry, and antimicrobials . The development of mechanochemical synthesis as an alternative route for inverse vulcanization offers potential advantages including mild conditions, short reaction time, high atom economy, and a broader monomer range .
Wirkmechanismus
Target of Action
Styrylethyltrimethoxysilane (StyTMS) primarily targets elemental sulfur in a process known as inverse vulcanization . This process is a strategy to convert sulfur, a side product of natural gas and oil refining, into polymeric materials .
Mode of Action
The mode of action of StyTMS involves a reaction with elemental sulfur in an inverse vulcanization reaction . This reaction yields high sulfur content polysilanes . The reaction occurs in bulk at high temperatures (>130°C) for many hours .
Biochemical Pathways
The biochemical pathways involved in the action of StyTMS are primarily related to the inverse vulcanization reaction of sulfur with alkenes . The resulting polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .
Pharmacokinetics
The polycondensation of the high sulfur content polysilanes is triggered by hydrolysis under mild conditions (hcl, ph 4) .
Result of Action
The result of the action of StyTMS is the formation of high sulfur content polysilanes . These polysilanes can be used to coat surfaces, form particles, and create crosslinked materials . For example, silica microparticles coated with the high sulfur content polymer could improve their Hg2+ ion remediation capability .
Action Environment
The action of StyTMS is influenced by environmental factors such as temperature and pH . The inverse vulcanization reaction requires high temperatures, while the subsequent polycondensation is triggered under mild acidic conditions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of styrylethyltrimethoxysilane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": [ "Bromobenzene", "Mg", "Ethyl vinyl ether", "Trimethoxysilane", "Diethyl ether", "Tetrahydrofuran", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in diethyl ether", "Step 2: Addition of ethyl vinyl ether to the reaction mixture to form styrene", "Step 3: Addition of trimethoxysilane to the reaction mixture to form styrylethyltrimethoxysilane through hydrosilylation reaction", "Step 4: Workup of the reaction mixture by adding water, sodium chloride, and sodium sulfate to remove impurities", "Step 5: Purification of the product through distillation or column chromatography" ] } | |
CAS-Nummer |
134000-44-5 |
Molekularformel |
C13H20O3Si |
Molekulargewicht |
252.38 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does Styrylethyltrimethoxysilane interact with target materials and what are the downstream effects?
A: this compound acts as a bridge between organic polymers and inorganic materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH) that can condense with hydroxyl groups present on inorganic surfaces like silica or zirconia [, , ]. Simultaneously, the vinyl group (CH2=CH-) can copolymerize with monomers during polymerization reactions or interact with organic polymers. This dual functionality allows for strong interfacial bonding, improving the mechanical properties and stability of composite materials.
Q2: What is the structural characterization of this compound?
A2: * Molecular Formula: C13H20O3Si* Molecular Weight: 252.4 g/mol
Q3: What is the material compatibility and stability of this compound?
A: this compound exhibits good compatibility with various polymers, including acrylic resins and polystyrene [, ]. It forms stable bonds with inorganic materials like silica and zirconia, particularly after hydrolysis and condensation of the silanol groups [, ]. The stability of the silane bond is crucial for the long-term performance of the composite materials in different environments.
Q4: Can this compound be used in the synthesis of mesoporous materials?
A: Yes, research demonstrates the successful synthesis of polystyrene-silica hybrid mesoporous materials utilizing this compound []. In this process, the compound copolymerizes with styrene while simultaneously undergoing hydrolysis and condensation with tetraethyl orthosilicate in the presence of a pore-forming agent. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications like catalysis and adsorption.
Q5: How does the choice of this compound as a silane coupling agent impact the properties of dental resin composites?
A: Studies comparing different silane coupling agents, including this compound, reveal its significant influence on the mechanical properties of resin composites used in dentistry [, ]. Specifically, this compound, when used as a primer on silica-coated zirconia, showed improved bonding strength between the zirconia and resin composite compared to a control silane []. This finding highlights the importance of selecting the appropriate silane coupling agent to achieve optimal performance in dental restorations.
Q6: Are there environmental concerns related to this compound?
A: While this compound offers advantages in material science, it is crucial to consider its environmental impact. Research on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is limited. Investigating these aspects is crucial for developing sustainable practices, including exploring alternative compounds with reduced environmental footprints and efficient recycling and waste management strategies [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)


![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
